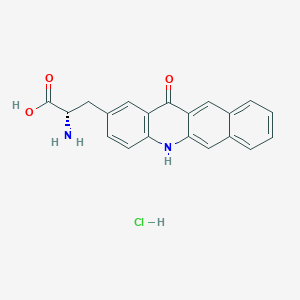
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2364439-35-8 . It has a molecular weight of 221.93 and its IUPAC name is this compound . It is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BF3O4/c9-7(10,11)15-6-3-4(12)1-2-5(6)8(13)14/h1-3,12-14H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221.93 and is stored at temperatures between 2-8°C .科学的研究の応用
4-H2TFPBA has a wide range of applications in scientific research. It is used in organic synthesis, as a catalyst, and as a reagent in various reactions. It is also used in medicinal chemistry, as a ligand for drug-receptor binding, and as a fluorescent probe for studying enzyme-catalyzed reactions. It has been used to study the binding of drugs to their respective receptors, as well as to study the kinetics of enzyme-catalyzed reactions.
作用機序
Biochemical Pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Further, the compound’s efficacy could be influenced by factors such as pH, presence of other molecules, and specific conditions within the body.
実験室実験の利点と制限
4-H2TFPBA has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. It is also relatively stable, making it suitable for use in a variety of reactions. However, it is limited in its use as a ligand for drug-receptor binding, as it is not very selective and can bind to multiple receptors.
将来の方向性
There are several potential future directions for 4-H2TFPBA. It could be used to study the binding of drugs to their respective receptors in more detail, as well as to study the kinetics of enzyme-catalyzed reactions in more detail. It could also be used to develop new drugs, as it could be used to identify new drug-receptor binding sites. Additionally, it could be used to develop new catalysts and reagents for organic synthesis. Finally, it could be used to develop new fluorescent probes for studying enzyme-catalyzed reactions.
合成法
4-H2TFPBA can be synthesized from 4-hydroxy-2-trifluoromethoxybenzaldehyde. This synthesis involves an oxidation reaction with a palladium catalyst, followed by a boronic acid coupling reaction. The oxidation reaction is conducted in a solvent such as acetonitrile and requires a base such as potassium carbonate. The coupling reaction is conducted in a solvent such as dimethylformamide, and requires a base such as potassium carbonate and a catalyst such as dicyclohexylcarbodiimide.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, and H335 . These indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, and P338 , which provide guidance on how to handle exposure to the compound.
特性
IUPAC Name |
[4-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-3-4(12)1-2-5(6)8(13)14/h1-3,12-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFONOIYZYXRMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)OC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)








